

An In-depth Technical Guide to 9-O-Methyl-4-hydroxyboeravinone B

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Compound of Interest

Compound Name: 9-O-Methyl-4-hydroxyboeravinone
B
Cat. No.: B131129

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CAS Number: 333798-10-0

This technical guide provides a comprehensive overview of **9-O-Methyl-4-hydroxyboeravinone B**, a naturally occurring rotenoid with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the biological activities and mechanisms of action of this compound.

Introduction

9-O-Methyl-4-hydroxyboeravinone B is a flavonoid derivative primarily isolated from the medicinal plants *Boerhavia diffusa* and *Mirabilis jalapa*.^[1] Belonging to the class of rotenoids, this compound has garnered scientific interest for its potential anti-inflammatory, antioxidant, and hepatoprotective properties.^[1] Its chemical structure, characterized by a chromeno[3,4-b]chromen-12-one core with specific hydroxyl and methoxy substitutions, is believed to be central to its biological activities.

Chemical and Physical Properties

Property	Value	Source
CAS Number	333798-10-0	[2]
Molecular Formula	C ₁₈ H ₁₄ O ₇	[2]
Molecular Weight	342.3 g/mol	[2]
IUPAC Name	4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one	[2]
Synonyms	9-O-METHYL-4-HYDROXYBOERAVINONE B, 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno(3,4-b)chromen-12-one	[2]

Biological Activities and Quantitative Data

While specific quantitative data for **9-O-Methyl-4-hydroxyboeravinone B** is limited in publicly available literature, studies on closely related boeravinone compounds provide valuable insights into its potential efficacy.

Hepatoprotective Activity

Research on the related compound, boeravinone B, has demonstrated significant hepatoprotective effects. In an in vitro study using human liver cancer (HepG2) cells, boeravinone B showed a dose-dependent protection against D-galactosamine-induced toxicity.

Table 1: In Vitro Hepatoprotective Activity of Boeravinone B[3]

Compound	Concentration (µg/mL)	% Hepatoprotection
Boeravinone B	100	40.89
Boeravinone B	200	62.21
Silymarin (Standard)	100	78.7
Silymarin (Standard)	200	84.34

Antioxidant Activity

Studies on other boeravinone derivatives, such as boeravinone G, H, and D, have highlighted their potent antioxidant capabilities. The free radical scavenging activity of these compounds was evaluated using Electron Spin Resonance (ESR) spectroscopy.

Table 2: Antioxidant (Scavenger) Activity of Boeravinone Derivatives[4]

Compound	Concentration (mg/mL)	% Scavenger Activity
Boeravinone G	0.5	65.9 ± 3.3
Boeravinone H	0.5	50.2 ± 2.4
Boeravinone D	0.5	48.6 ± 1.4

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids, including boeravinones, is often attributed to their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO). This is typically achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, often via modulation of the NF-κB signaling pathway.[5][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of **9-O-Methyl-4-hydroxyboeravinone B**.

In Vitro Hepatoprotective Activity Assay

This protocol is adapted from a study on boeravinone B and is suitable for evaluating the hepatoprotective effects of **9-O-Methyl-4-hydroxyboeravinone B** against toxin-induced liver cell injury.[3]

Objective: To determine the ability of the test compound to protect HepG2 cells from D-galactosamine-induced cytotoxicity.

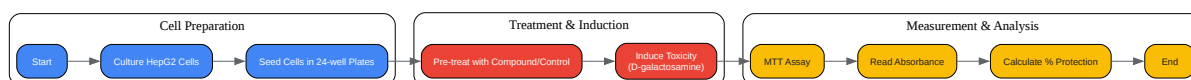
Materials:

- Human liver cancer cell line (HepG2)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **9-O-Methyl-4-hydroxyboeravinone B**
- D-galactosamine
- Silymarin (positive control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Dimethyl sulfoxide (DMSO)
- 24-well plates

Procedure:

- Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Cell Seeding: Seed the HepG2 cells into 24-well plates at a density of 1×10^5 cells per well and incubate overnight to allow for cell attachment.

- Treatment:
 - After 24 hours, remove the medium.
 - Treat the cells with varying concentrations of **9-O-Methyl-4-hydroxyboeravinone B** (e.g., 100 and 200 µg/mL) and the positive control, Silymarin (e.g., 250 and 500 µg/mL), in separate wells.
 - Incubate the plates for 2 hours.
- Induction of Toxicity: Following the pre-treatment, add D-galactosamine to a final concentration of 40 mM to all wells except the untreated control.
- Incubation: Incubate the plates for an additional 2 hours.
- Cell Viability Assay (MTT):
 - Remove the medium and add MTT solution to each well.
 - Incubate for 3-4 hours at 37°C.
 - Remove the MTT solution and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Calculation: Calculate the percentage of hepatoprotection using the formula: % Protection = $\frac{[(\text{Absorbance of treated cells} - \text{Absorbance of toxin-treated cells}) / (\text{Absorbance of control cells} - \text{Absorbance of toxin-treated cells})] \times 100}$



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Caption: Workflow for the in vitro hepatoprotective activity assay.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes a common method for evaluating the free radical scavenging activity of a compound.

Objective: To measure the ability of **9-O-Methyl-4-hydroxyboeravinone B** to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

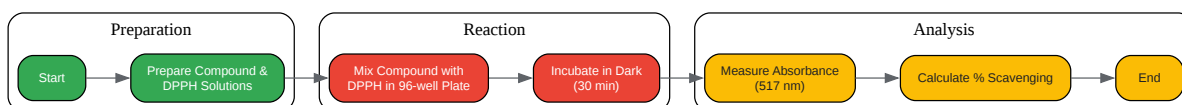
Materials:

- **9-O-Methyl-4-hydroxyboeravinone B**
- DPPH solution (in methanol)
- Methanol
- Ascorbic acid or Trolox (positive control)
- 96-well microplate

Procedure:

- Preparation of Solutions: Prepare stock solutions of the test compound and the positive control in methanol. Prepare a working solution of DPPH in methanol.
- Assay:
 - In a 96-well plate, add different concentrations of the test compound to the wells.
 - Add methanol to the control wells.
 - Add the DPPH solution to all wells.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.

- Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100



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Caption: Workflow for the DPPH radical scavenging assay.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol provides a method to assess the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in activated macrophages.

Objective: To determine the inhibitory effect of **9-O-Methyl-4-hydroxyboeravinone B** on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 macrophage cell line
- DMEM medium
- FBS
- Penicillin-Streptomycin solution
- **9-O-Methyl-4-hydroxyboeravinone B**
- Lipopolysaccharide (LPS)
- L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)

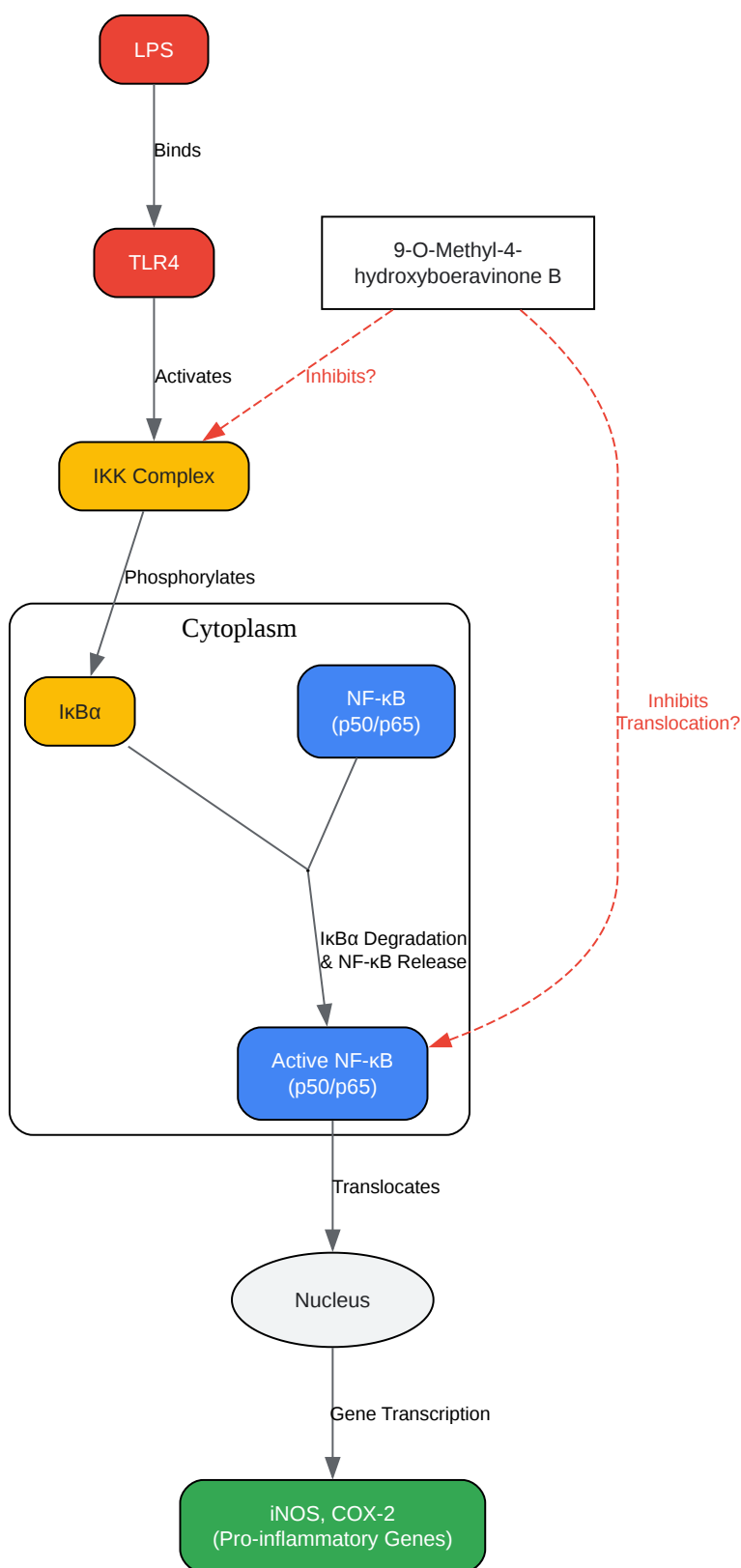
- Griess Reagent
- 96-well plates

Procedure:

- Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% antibiotics. Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **9-O-Methyl-4-hydroxyboeravinone B** or L-NAME for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control group.
- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
- Nitrite Measurement (Griess Assay):
 - Collect the cell culture supernatant.
 - Mix the supernatant with an equal volume of Griess Reagent.
 - Incubate for 10-15 minutes at room temperature.
 - Measure the absorbance at 540 nm.
- Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production.

Signaling Pathways

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific interaction of **9-O-Methyl-4-hydroxyboeravinone B** with this pathway requires further investigation, a general representation of this pathway is provided below.



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Caption: Putative anti-inflammatory mechanism via the NF-κB signaling pathway.

Conclusion

9-O-Methyl-4-hydroxyboeravinone B is a promising natural compound with multifaceted biological activities. The data from related boeravinone compounds strongly suggest its potential as a hepatoprotective, antioxidant, and anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for further research and development of this compound for therapeutic applications. Further studies are warranted to elucidate the precise mechanisms of action and to quantify the in vitro and in vivo efficacy of **9-O-Methyl-4-hydroxyboeravinone B**.

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